
1-(2-Phenoxyethyl)piperazine
Overview
Description
1-(2-Phenoxyethyl)piperazine is a piperazine derivative featuring a phenoxyethyl group (–CH₂CH₂O–C₆H₅) attached to the nitrogen atom of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological, chemical, and material science applications due to their versatility in forming hydrogen bonds, chelating metals, and interacting with biological targets .
Preparation Methods
The synthesis of 1-(2-Phenoxyethyl)piperazine can be achieved through several methods:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine derivative.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Chemical Reactions Analysis
1-(2-Phenoxyethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides, carboxylic acids.
Major products formed from these reactions include oxidized or reduced derivatives and substituted piperazine compounds.
Scientific Research Applications
Biological Activities
The biological applications of 1-(2-Phenoxyethyl)piperazine are extensive, with several studies highlighting its potential as:
- Calcium Channel Blockers : Research has shown that derivatives of this compound can selectively inhibit T-type calcium channels, making them promising candidates for treating conditions like epilepsy and chronic pain. For instance, certain derivatives demonstrated high selectivity over hERG channels, indicating a favorable safety profile for cardiovascular applications .
- Antimicrobial Agents : Recent studies have explored the antibacterial properties of piperazine derivatives. For example, hybrid compounds combining piperazine with coumarin structures were evaluated for their ability to combat resistant bacterial strains. These compounds exhibited significant antibacterial activities against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, showcasing their potential in treating infections caused by multidrug-resistant organisms .
- Antidepressants : Some research indicates that piperazine derivatives can act on serotonin receptors, suggesting their potential use as antidepressants. Their structural modifications allow for selective targeting of specific serotonin receptor subtypes, which is crucial for developing effective treatments for mood disorders .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Activity : A study investigated the anticancer properties of piperazine derivatives against various tumor cell lines. The results indicated that certain modifications to the piperazine structure significantly enhanced cytotoxicity against cancer cells, suggesting a promising avenue for developing new anticancer agents .
- Pharmacokinetics : In a pharmacokinetic study involving rats, one derivative of this compound exhibited an excellent pharmacokinetic profile, including favorable absorption and distribution characteristics. This finding is critical for assessing the viability of these compounds in clinical settings .
- Designer Drugs : The emergence of piperazine-like compounds as designer drugs has raised concerns regarding their abuse potential. Studies have highlighted how variations in substituents on the piperazine ring can lead to different psychoactive effects, underscoring the need for careful monitoring and regulation .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Phenoxyethyl)piperazine and its derivatives varies depending on the specific application:
Antioxidant Activity: The compound increases superoxide dismutase activity and total antioxidant capacity, protecting cells from oxidative damage.
Anticonvulsant Activity: It modulates neurotransmitter activity, reducing the frequency and severity of seizures.
Alpha-Adrenoceptor Affinity: The compound binds to alpha-adrenoceptors, inhibiting their activity and resulting in various pharmacological effects.
Anti-Arrhythmic and Hypotensive Properties: It modulates ion channels and receptors involved in cardiac rhythm and blood pressure regulation.
Anticancer Activity: The compound interferes with cancer cell growth and proliferation through various molecular pathways.
Radioprotective Effects: It protects cells from radiation-induced apoptosis by modulating cellular stress responses.
SSRIs: The compound inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft and improving mood.
HIV-1 Reverse Transcriptase Inhibition: It inhibits the activity of HIV-1 reverse transcriptase, preventing viral replication.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Key Structural Variations :
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : Contains a trifluoromethylphenyl group, an electron-withdrawing substituent. Synthesized via nucleophilic substitution or aromatic coupling reactions .
- 1-(4-Chlorobenzhydryl)piperazine : Features a bulky chlorobenzhydryl group, synthesized by reacting 1-(4-chlorobenzhydryl)piperazine with benzoyl chlorides. This substituent enhances cytotoxicity in cancer cells .
- 1-(2-Aminoethyl)piperazine: Bears an aminoethyl group, synthesized via epoxide ring-opening reactions for adsorbent functionalization .
- Benzylpiperazine (BZP): Contains a benzyl group, synthesized through alkylation or reductive amination. Known for psychoactive effects .
This contrasts with TFMPP’s strong electron-withdrawing trifluoromethyl group or BZP’s non-polar benzyl group. The ether oxygen may enhance solubility in polar solvents compared to alkyl or halogenated analogs .
Receptor Interactions and Selectivity
- TFMPP and mCPP : Act as serotonin receptor agonists (5-HT₁B/₁C), reducing locomotor activity in rats . TFMPP’s trifluoromethyl group enhances receptor binding affinity compared to unsubstituted phenyl analogs .
- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values < 20 μM in liver and breast cancer cells) due to the chlorobenzhydryl group’s steric and electronic effects .
- SA4503 (Sigma-1 Receptor Agonist) : Features a 3,4-dimethoxyphenethyl group, demonstrating high antidepressant activity via sigma-1 receptor modulation .
Implications for 1-(2-Phenoxyethyl)piperazine: The phenoxyethyl group’s ether linkage may reduce serotonergic activity compared to TFMPP or mCPP but could enable interactions with other targets (e.g., adrenergic or sigma receptors). Its cytotoxicity profile is likely distinct from chlorobenzhydryl derivatives due to differences in substituent bulkiness .
Antibacterial and Enzyme Inhibition
- 1-(Substituted Phenyl)piperazine Derivatives : Exhibit moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal impact from substituent variations .
- Indole-Based Piperazines : Inhibit BACE1 (β-secretase) with IC₅₀ values ~20–50 μM, attributed to sulfonyl or benzyl groups enhancing enzyme binding .
Comparison: The phenoxyethyl group’s aromaticity and polarity may support antibacterial or enzyme inhibition but likely with lower potency than specialized substituents like sulfonamides or nitro groups .
Physicochemical Properties
Spectroscopic and Electronic Properties
- 1-(2-Methoxyphenyl)piperazine and 1-(2-Chlorophenyl)piperazine : DFT studies show that electron-donating methoxy groups lower HOMO-LUMO gaps (4.5 eV) compared to electron-withdrawing chloro groups (5.0 eV), affecting UV-Vis absorption .
- 1-(2-Aminoethyl)piperazine: Modified graphene oxide (GO) exhibits enhanced adsorption due to amino group chelation .
Implications: The phenoxyethyl group’s ether oxygen may confer intermediate electron-donating effects, leading to HOMO-LUMO gaps between methoxy and chloro analogs. Its solubility in polar solvents (e.g., ethanol, water) is expected to surpass non-polar derivatives like BZP .
Data Tables
Table 2: Physicochemical Properties
Biological Activity
1-(2-Phenoxyethyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its piperazine core substituted with a phenoxyethyl group. This unique structure contributes to its varied biological activities, including interactions with neurotransmitter systems and potential anticancer properties.
Biological Activities
1. Anticonvulsant Activity:
Research indicates that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. In particular, studies have shown that modifications to the phenoxy group can enhance activity against seizures induced by maximal electroshock (MES) models. For example, compounds with specific substitutions on the phenoxy ring demonstrated improved efficacy in preclinical models .
2. Anticancer Properties:
The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation across various lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase. Notably, compounds bearing specific substitutions on the phenoxy group exhibited IC50 values significantly lower than standard chemotherapeutics .
3. Neuropharmacological Effects:
this compound and its analogs have been reported to interact with serotonin receptors, particularly 5-HT2A receptors. This interaction suggests potential applications in treating mood disorders. The affinity for these receptors varies based on structural modifications, indicating that the phenoxy group plays a crucial role in enhancing receptor binding .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- Phenoxy Group Modifications: Variations in the phenoxy substituents significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance potency against specific targets such as cancer cells and neurotransmitter receptors .
- Piperazine Core Variations: Alterations to the piperazine ring itself can influence pharmacokinetic properties and receptor selectivity. Compounds retaining a piperazine structure but with modified side chains often show improved efficacy in biological assays .
Case Studies
Several studies highlight the biological efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(2-Phenoxyethyl)piperazine and optimizing reaction conditions?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine triazoles were synthesized using a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in a H₂O/DCM solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts . Key optimization parameters include:
- Solvent ratio (e.g., 1:2 H₂O/DCM for improved solubility and reaction efficiency).
- Catalyst loading (0.3 equiv. CuSO₄·5H₂O and 0.6 equiv. sodium ascorbate).
- Reaction time (2 hours at room temperature for complete conversion, monitored via TLC).
Post-synthesis purification via silica gel chromatography (ethyl acetate:hexane, 1:8) enhances yield and purity .
Q. How should researchers characterize this compound derivatives to confirm structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR to verify substituent positions (e.g., δH 2.47 ppm for aromatic CH₃ groups in piperazine derivatives) .
- IR spectroscopy to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
- GC-MS/HPLC for purity assessment (>95% by area normalization) .
- Melting point analysis to confirm crystallinity and compound identity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Adhere to JIS Z 7253:2019 standards:
- Personal protective equipment (PPE): Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats .
- Ventilation: Use fume hoods to minimize inhalation risks.
- Spill management: Neutralize acidic/basic byproducts with appropriate buffers and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can thermodynamic stability constants of this compound-metal complexes be determined?
Methodological Answer: Conduct potentiometric titrations in a constant ionic medium (e.g., 0.1 M KCl) to measure protonation and complexation equilibria. For example:
- Ligand design: Water-soluble ligands like 4,6-dimethyl-1,3-bis{methyl[1-(2-hydroxyethyl)piperazyl]}benzene (L1) enable precise titration with transition metals (e.g., Pd²⁺, Pt²⁺) .
- Data analysis: Use software (e.g., Hyperquad) to calculate logβ values and assess selectivity for specific metal ions .
Q. How can structural contradictions in synthetic yields or spectroscopic data be resolved?
Methodological Answer:
- Yield discrepancies: Compare recrystallization solvents (e.g., ethyl acetate vs. hexane) and catalyst systems. For instance, NaHCO₃ in acetonitrile improved yields (56%) for piperazine derivatives via SN2 reactions .
- Spectroscopic anomalies: Employ 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δH 2.70–3.85 ppm for piperazine CH₂ groups) .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Substituent variation: Introduce electron-withdrawing (e.g., -F, -CF₃) or donating (e.g., -OCH₃) groups on aromatic rings to modulate receptor binding. For example, 1-(3-trifluoromethylphenyl)piperazine showed enhanced serotonin receptor affinity due to hydrophobic interactions .
- Molecular docking: Use AutoDock Vina to predict binding modes with targets like dopamine transporters (e.g., docking scores <−8.0 kcal/mol indicate strong binding) .
Q. How can researchers evaluate the pharmacological potential of this compound derivatives?
Methodological Answer:
- In vitro assays: Test antiproliferative activity via MTT assays (e.g., IC₅₀ values <10 µM against leukemia L1210 cells) .
- Receptor profiling: Screen for affinity at GPCRs (e.g., 5-HT₂A, D₂ receptors) using radioligand displacement assays .
- Metabolic stability: Assess hepatic microsomal clearance (e.g., t₁/₂ >60 min suggests suitability for in vivo studies) .
Q. What advanced purification techniques address challenges in isolating this compound derivatives?
Methodological Answer:
Properties
IUPAC Name |
1-(2-phenoxyethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14/h1-5,13H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJSLCXRMMGRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283416 | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-37-2 | |
Record name | 13484-37-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2-phenoxyethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Phenoxyethyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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